4-Hydroxy-2-methylidenepentanenitrile
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Overview
Description
4-Hydroxy-2-methylidenepentanenitrile is an organic compound that features both a hydroxy group (-OH) and a nitrile group (-CN) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methylidenepentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This reaction typically involves the addition of hydrogen cyanide to an aldehyde or ketone, resulting in the formation of a hydroxynitrile. For example, the reaction of acetaldehyde with hydrogen cyanide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylidenepentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylidenepentanenitrile.
Reduction: Formation of 4-hydroxy-2-methylidenepentanamine.
Substitution: Formation of 4-alkoxy-2-methylidenepentanenitrile or 4-acetoxy-2-methylidenepentanenitrile.
Scientific Research Applications
4-Hydroxy-2-methylidenepentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylidenepentanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence biochemical pathways and cellular processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a different substitution pattern.
4-Hydroxy-2-pentanone: Lacks the nitrile group but has a similar carbon backbone.
2-Methyl-2-hydroxybutanenitrile: Similar functional groups but different carbon chain length.
Uniqueness
4-Hydroxy-2-methylidenepentanenitrile is unique due to the presence of both a hydroxy group and a nitrile group in its structure, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications.
Properties
CAS No. |
106011-27-2 |
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Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4-hydroxy-2-methylidenepentanenitrile |
InChI |
InChI=1S/C6H9NO/c1-5(4-7)3-6(2)8/h6,8H,1,3H2,2H3 |
InChI Key |
SSCDBXZBKVMZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C#N)O |
Origin of Product |
United States |
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